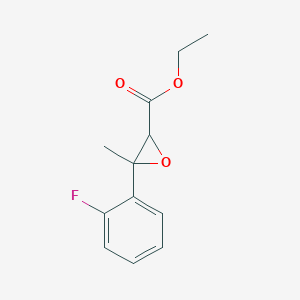

Ethyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate

説明

Ethyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers This compound is characterized by the presence of a fluorophenyl group, a methyloxirane ring, and an ethyl ester group

特性

CAS番号 |

62351-38-6 |

|---|---|

分子式 |

C12H13FO3 |

分子量 |

224.23 g/mol |

IUPAC名 |

ethyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate |

InChI |

InChI=1S/C12H13FO3/c1-3-15-11(14)10-12(2,16-10)8-6-4-5-7-9(8)13/h4-7,10H,3H2,1-2H3 |

InChIキー |

NRRBJOVIYKOYOP-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1C(O1)(C)C2=CC=CC=C2F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate typically involves the reaction of 2-fluorobenzaldehyde with ethyl diazoacetate in the presence of a catalyst such as rhodium or copper. The reaction proceeds through a cyclopropanation mechanism, forming the oxirane ring. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of Ethyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of high-throughput screening methods can optimize the catalyst and reaction conditions to maximize yield and purity.

化学反応の分析

Types of Reactions

Ethyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the oxirane ring to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.

Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of 2-fluorobenzoic acid or 2-fluorobenzophenone.

Reduction: Formation of 3-(2-fluorophenyl)-3-methyl-1,2-propanediol.

Substitution: Formation of 2-aminophenyl or 2-thiophenyl derivatives.

科学的研究の応用

Ethyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

作用機序

The mechanism of action of Ethyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate involves its interaction with biological targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack by amino acid residues in enzymes, leading to the formation of covalent adducts. This interaction can inhibit enzyme activity or alter protein function, contributing to its biological effects.

類似化合物との比較

Similar Compounds

- Ethyl 3-(2-chlorophenyl)-3-methyloxirane-2-carboxylate

- Ethyl 3-(2-bromophenyl)-3-methyloxirane-2-carboxylate

- Ethyl 3-(2-iodophenyl)-3-methyloxirane-2-carboxylate

Uniqueness

Ethyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

生物活性

Ethyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C11H11F O3

- Molar Mass : Approximately 220.20 g/mol

- Functional Groups : The compound features an oxirane (epoxide) ring, a carboxylate group, and a fluorophenyl substituent.

The presence of the fluorine atom at the ortho position on the phenyl ring is believed to enhance lipophilicity and influence pharmacokinetic properties, making it a candidate for further research in medicinal applications .

The biological activity of Ethyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate is primarily attributed to its ability to interact with biological macromolecules. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to various biochemical effects. This reactivity may disrupt normal cellular processes, potentially providing therapeutic benefits in treating diseases such as cancer and inflammation .

Anticancer Properties

Research indicates that Ethyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate exhibits anticancer activity . In vitro studies have shown that compounds with similar oxirane structures can induce apoptosis in tumor cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Studies suggest that the unique structural characteristics of ethyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate may enhance its effectiveness against various bacterial strains, although specific data on its antimicrobial efficacy remains limited .

Synthesis Methods

Ethyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate can be synthesized through several methods, including:

- Epoxidation Reactions : Using peracids or other oxidizing agents to convert suitable precursors into the epoxide form.

- Nucleophilic Substitution : Introducing the fluorophenyl group through nucleophilic aromatic substitution reactions.

- Carboxylation : Incorporating the carboxylate group via carboxylation reactions involving appropriate reagents.

These methods vary in yield and purity, allowing for optimization based on specific research needs .

Case Studies and Research Findings

Several studies have investigated the biological activity of ethyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxic effects on various cancer cell lines. |

| Study B | Antimicrobial Properties | Showed potential against specific bacterial strains; further research needed for broader implications. |

| Study C | Mechanism Exploration | Identified covalent interactions with protein targets leading to altered cellular functions. |

These findings underscore the compound's potential as a therapeutic agent, warranting further investigation into its applications in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。